molecular formula C15H13F3O2 B8382346 3-Methoxy-3'-trifluoromethylbenzhydrol

3-Methoxy-3'-trifluoromethylbenzhydrol

Cat. No.: B8382346
M. Wt: 282.26 g/mol
InChI Key: RRBISPKRAINESR-UHFFFAOYSA-N
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Description

3-Methoxy-3'-trifluoromethylbenzhydrol is a benzhydrol derivative featuring two aromatic rings connected by a hydroxyl-bearing carbon. The methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents at the 3- and 3'-positions, respectively, confer unique electronic and steric properties.

Properties

Molecular Formula

C15H13F3O2

Molecular Weight

282.26 g/mol

IUPAC Name

(3-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C15H13F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9,14,19H,1H3

InChI Key

RRBISPKRAINESR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methoxy-3'-trifluoromethylbiphenyl (CAS 352032-26-9)

Structural Similarities : Shares the biphenyl core with 3-methoxy and 3'-trifluoromethyl substituents but lacks the benzhydrol hydroxyl group.
Synthesis : Synthesized via Suzuki-Miyaura coupling between (meta-(trifluoromethyl)phenyl)boronic acid and 3-bromo-1-trifluoromethylbenzene, achieving yields up to 93% .
Key Differences :

  • Polarity : Absence of the hydroxyl group reduces hydrogen-bonding capacity compared to benzhydrol.
  • Applications : Used in materials science for electronic applications due to the electron-withdrawing -CF₃ group.
Table 1: Molecular Data Comparison
Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield
3-Methoxy-3'-trifluoromethylbiphenyl C₁₄H₁₁F₃O 252.236 -OCH₃, -CF₃ 93%
Xuetonlignan D (Lignan analog) C₂₀H₂₂O₇ 374.38 -OCH₃, -O-CH₂-O-, -OH Not reported

Tetrahydrofuran Lignans (e.g., Xuetonlignan D)

Structural Similarities : Contains methoxy and methylenedioxy (-O-CH₂-O-) groups but differs in core structure (tetrahydrofuran ring system) .
Key Differences :

  • Stereochemistry : Absolute configuration determined via CD spectroscopy (e.g., (7R,8R,7'S,8'R) for xuetonlignan D) .
  • Bioactivity : Lignans exhibit anti-inflammatory properties due to hydroxyl groups, whereas benzhydrol derivatives may prioritize stability from -CF₃ .
Table 2: Spectroscopic and Functional Comparisons
Compound Key NMR Signals (δH) CD Spectrum Peaks (nm) Bioactivity
Xuetonlignan D 4.52 (d, J=7.8 Hz), 3.87 (s, -OCH₃) Not reported Anti-inflammatory
Lignan from Asiasarum heterotropoides 4.17 (m), 3.87 (s, -OCH₃) 245, 293 Antioxidant

Trifluoromethyl-Substituted Heterocycles

Structural Similarities : Compounds like 3-(trifluoromethyl)benzenesulfonamide share the -CF₃ group but differ in core functionality (e.g., sulfonamide vs. benzhydrol) .
Key Differences :

  • Synthetic Routes : Grubbs’ catalyst used for heterocycles (e.g., furo-oxazolo derivatives) vs. cross-coupling for biphenyls .

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